Cas no 898367-71-0 (5-{4-(3-chlorophenyl)piperazin-1-yl(3-methylphenyl)methyl}-2-ethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol)

5-{4-(3-chlorophenyl)piperazin-1-yl(3-methylphenyl)methyl}-2-ethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol structure
898367-71-0 structure
Product name:5-{4-(3-chlorophenyl)piperazin-1-yl(3-methylphenyl)methyl}-2-ethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol
CAS No:898367-71-0
MF:C24H26ClN5OS
MW:468.014142513275
CID:5481028

5-{4-(3-chlorophenyl)piperazin-1-yl(3-methylphenyl)methyl}-2-ethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol Chemical and Physical Properties

Names and Identifiers

    • 5-[[4-(3-chlorophenyl)piperazin-1-yl]-(3-methylphenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
    • 5-{4-(3-chlorophenyl)piperazin-1-yl(3-methylphenyl)methyl}-2-ethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol
    • Inchi: 1S/C24H26ClN5OS/c1-3-20-26-24-30(27-20)23(31)22(32-24)21(17-7-4-6-16(2)14-17)29-12-10-28(11-13-29)19-9-5-8-18(25)15-19/h4-9,14-15,21,31H,3,10-13H2,1-2H3
    • InChI Key: IDPCXMIKSDDCER-UHFFFAOYSA-N
    • SMILES: N1=C(CC)N=C2SC(C(N3CCN(C4=CC=CC(Cl)=C4)CC3)C3=CC=CC(C)=C3)=C(O)N12

5-{4-(3-chlorophenyl)piperazin-1-yl(3-methylphenyl)methyl}-2-ethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2631-0562-15mg
5-{[4-(3-chlorophenyl)piperazin-1-yl](3-methylphenyl)methyl}-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
898367-71-0 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2631-0562-50mg
5-{[4-(3-chlorophenyl)piperazin-1-yl](3-methylphenyl)methyl}-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
898367-71-0 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2631-0562-10μmol
5-{[4-(3-chlorophenyl)piperazin-1-yl](3-methylphenyl)methyl}-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
898367-71-0 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2631-0562-4mg
5-{[4-(3-chlorophenyl)piperazin-1-yl](3-methylphenyl)methyl}-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
898367-71-0 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2631-0562-5μmol
5-{[4-(3-chlorophenyl)piperazin-1-yl](3-methylphenyl)methyl}-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
898367-71-0 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2631-0562-2mg
5-{[4-(3-chlorophenyl)piperazin-1-yl](3-methylphenyl)methyl}-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
898367-71-0 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2631-0562-10mg
5-{[4-(3-chlorophenyl)piperazin-1-yl](3-methylphenyl)methyl}-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
898367-71-0 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2631-0562-2μmol
5-{[4-(3-chlorophenyl)piperazin-1-yl](3-methylphenyl)methyl}-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
898367-71-0 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2631-0562-3mg
5-{[4-(3-chlorophenyl)piperazin-1-yl](3-methylphenyl)methyl}-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
898367-71-0 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2631-0562-1mg
5-{[4-(3-chlorophenyl)piperazin-1-yl](3-methylphenyl)methyl}-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
898367-71-0 90%+
1mg
$54.0 2023-05-16

Additional information on 5-{4-(3-chlorophenyl)piperazin-1-yl(3-methylphenyl)methyl}-2-ethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol

Introduction to Compound with CAS No. 898367-71-0 and Its Applications in Modern Pharmaceutical Research

The compound with the CAS number 898367-71-0 is a highly intriguing molecule that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential biological activities. The systematic name of this compound is 5-{4-(3-chlorophenyl)piperazin-1-yl(3-methylphenyl)methyl}-2-ethyl-1,2,4triazolo[3,2-b][1,3]thiazol-6-ol, which provides a detailed insight into its molecular architecture. This intricate structure comprises several key functional groups and heterocyclic rings that contribute to its distinct chemical properties and biological interactions.

One of the most striking features of this compound is its piperazine moiety, which is a common pharmacophore in many drugs due to its ability to interact with various biological targets. The presence of a 3-chlorophenyl group attached to the piperazine ring further enhances its binding affinity and specificity. Additionally, the compound incorporates a 3-methylphenyl group, which adds another layer of complexity to its interactions with biological receptors. These structural elements are crucial in determining the compound's pharmacological profile and its potential therapeutic applications.

The core of the molecule is a fused triazolo[3,2-b][1,3]thiazole ring system, which is known for its role in various bioactive compounds. This heterocyclic system contributes to the compound's stability and reactivity, making it a valuable scaffold for further drug development. The 2-ethyl substituent at the 2-position of the triazole ring adds another dimension to its chemical behavior, influencing both its solubility and metabolic pathways.

The hydroxyl group at the 6-position of the thiazole ring is another critical feature that can influence the compound's biological activity. Hydroxyl groups are often involved in hydrogen bonding interactions, which can be crucial for binding to biological targets. The overall arrangement of these functional groups creates a molecule with multiple potential sites for interaction with biological systems.

In recent years, there has been growing interest in developing new therapeutic agents that target neurological disorders. The unique structure of this compound makes it a promising candidate for further investigation in this area. Studies have suggested that compounds with similar piperazine and triazolo[3,2-b][1,3]thiazole moieties may have potential applications in treating conditions such as depression, anxiety, and other central nervous system disorders. The presence of both chloro and methyl phenyl groups enhances its ability to interact with serotonin receptors, which are key targets in many neurological therapies.

The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. Advanced synthetic techniques are employed to construct the complex heterocyclic system efficiently. The use of palladium-catalyzed cross-coupling reactions has been particularly useful in forming the key carbon-carbon bonds within the molecule. Additionally, protecting group strategies are essential to prevent unwanted side reactions during synthesis.

Once synthesized, the compound undergoes rigorous testing to evaluate its pharmacological properties. This includes assessing its binding affinity to various biological targets using techniques such as radioligand binding assays. The compound's interaction with serotonin receptors has been a primary focus of these studies. Preliminary results indicate that it exhibits high selectivity for certain serotonin subtypes, suggesting potential therapeutic benefits with reduced side effects compared to existing drugs.

Molecular modeling studies have also been conducted to understand the binding mode of this compound at its target receptors. These studies provide valuable insights into how the molecule interacts with biological targets at the atomic level. By understanding these interactions, researchers can make informed modifications to improve the compound's efficacy and selectivity.

In addition to its potential applications in neurological disorders, this compound has shown promise in other areas of research as well. Its unique structure makes it a versatile scaffold for developing new drugs targeting various diseases. Researchers are exploring its potential in treating conditions such as inflammation and autoimmune diseases by modulating immune responses through interaction with specific receptors.

The development of new pharmaceuticals is a complex process that requires extensive research and collaboration across multiple disciplines. This compound exemplifies how advancements in synthetic chemistry and molecular biology can lead to novel therapeutic agents with significant clinical implications. As research continues, we can expect more insights into the potential applications of this molecule and related derivatives.

The future directions for this research include further optimization of the compound's structure to enhance its pharmacological properties. This may involve modifying substituents or exploring different heterocyclic systems to improve binding affinity and reduce toxicity. Additionally, preclinical studies will be essential to evaluate the safety and efficacy of this compound before it can be considered for clinical trials.

In conclusion, the compound with CAS number 898367-71-0, named 5-{4-(3-chlorophenyl)piperazin-1-yl(3-methylphenyl)methyl}-2-ethyl-1,2,4triazolo[3,2-b][1,3]thiazol-6-ol, represents a significant advancement in pharmaceutical research due to its unique structure and promising biological activities. Its potential applications in treating neurological disorders and other diseases make it a valuable candidate for further investigation.

Recommend Articles

Recommended suppliers
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.